3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal
Description
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)12-6(2)9-5/h4H,3H2,1-2H3 |
InChI Key |
QWVUEESDXFGTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamides with α-Haloketones
- A widely used method involves the Hantzsch thiazole synthesis , where a thioamide reacts with an α-haloketone such as 3-chloro-2,4-pentanedione in refluxing ethanol with catalytic triethylamine.
- For example, Bondock et al. reported synthesis of 5-acetylthiazoles via this approach, which can be adapted for dimethyl-substituted thiazoles by using appropriate thioamide precursors bearing methyl substituents on the nitrogen or carbon atoms of the thiazole ring.
- Reaction conditions: reflux in ethanol, catalytic triethylamine, reaction times typically several hours, yields often moderate to good (60–80%).
From Dithiocarbamates
- Cyclocondensation of ammonium dithiocarbamate salts with α-haloketones like 3-chloro-2,4-pentanedione affords 5-acetyl-2-mercapto-4-methylthiazoles, which can be further functionalized.
- Potassium salts of dithiocarbamates heated with α-haloketones in ethanol yield substituted thiazoline derivatives, which upon oxidation or rearrangement can yield thiazoles.
- This method provides good yields (~75%) and allows introduction of methyl groups on the thiazole ring.
Advanced Synthetic Approaches and High-Pressure Methods
- Recent studies have demonstrated the use of high-pressure Q-tube reactors to enhance cyclocondensation efficiency of 3-oxopropanal derivatives with ketone precursors.
- For example, ammonium acetate-mediated cyclocondensation between 3-oxo-2-arylhydrazonopropanals and cyclic ketones under high pressure (165 °C, 30 min) yields cyclized thiazole-containing compounds with high atom economy and excellent yields (85–98%).
- This method surpasses conventional heating and microwave irradiation in terms of yield and reaction time.
- The high-pressure method also allows gram-scale synthesis with ease of workup.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Hantzsch reaction (thioamide + α-haloketone) | Thioamide, 3-chloro-2,4-pentanedione, EtOH reflux, triethylamine catalyst | 60–80 | Classic, reliable method |
| Dithiocarbamate cyclocondensation | Ammonium dithiocarbamate, α-haloketone, EtOH reflux | ~75 | Allows methyl substitution | |
| Enaminone intermediate formation | DMFDMA + methyl ketone | Reflux in xylene/toluene or microwave irradiation | 65–90 | Microwave reduces reaction time |
| Arylhydrazone formation | Enaminone + aryldiazonium salt | EtOH, sodium acetate buffer, room temp stirring | High | Precursor to hydrazonopropanals |
| Cyclocondensation (advanced) | High-pressure Q-tube reactor | 3-oxopropanal + cyclic ketone, NH4OAc, AcOH, 165 °C, 30 min | 85–98 | Superior yields, scalable |
Research Findings and Practical Considerations
- The use of DMFDMA is critical for efficient formation of enaminone intermediates, which are versatile for further functionalization.
- Microwave-assisted synthesis drastically reduces reaction times for enaminone formation without compromising yields.
- High-pressure Q-tube reactors enable rapid and high-yielding cyclocondensation, expanding the synthetic utility of 3-oxopropanal derivatives.
- The choice of solvent and catalyst impacts yield and purity; ethanol and triethylamine are commonly preferred for thiazole ring formation.
- Substituent effects on the thiazole ring influence reactivity; electron-donating methyl groups stabilize intermediates and improve yields.
- The combined approach of classical and modern techniques offers a robust platform for preparing this compound and analogs.
Chemical Reactions Analysis
Thiazole compounds, including 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal, participate in various chemical reactions. They can undergo photochemical reactions in the presence of sensitizers like methylene blue, leading to products such as dimethyl oxalate and several benzimidazole derivatives. Thiazole derivatives also react with copper (II) nitrate to form dimeric complexes. These reactions indicate the compound’s potential reactivity under similar conditions.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal has a wide range of scientific research applications. Thiazole derivatives are known for their antioxidant, antimicrobial, and anti-inflammatory properties. They are used in the development of drugs for various diseases, including cancer, due to their cytotoxic activity . Additionally, thiazole compounds are utilized in the synthesis of biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiazole derivatives, including this compound, exhibit their effects by interacting with enzymes, proteins, and other biomolecules. For example, they have been shown to inhibit certain enzymes, leading to their antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in CAS 339279-40-2 enhances lipophilicity and may improve membrane permeability compared to dimethyl substituents .
- Bioactive Moieties : Hydrazine-carbothioamide () and triazole-thiadiazole systems () introduce hydrogen-bonding sites, critical for target binding.
- Synthetic Flexibility : Thiazole cores are often functionalized via nucleophilic substitution or condensation reactions, enabling diverse pharmacological profiles .
Table 2: Comparative Physicochemical Data
Key Observations :
- Molecular Weight and Solubility: Smaller molecules like 2-chloro-1-(4-methyl-thiazol-5-yl)ethanone (178.63 g/mol) may exhibit better solubility than bulkier derivatives (e.g., 294.76 g/mol for CAS 339279-40-2).
- Bioactivity Correlations : Antifungal activity in triazolo-thiadiazoles is linked to enzyme inhibition, while hydrazine-carbothioamide derivatives target viral proteases or DNA repair pathways .
Biological Activity
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal is a thiazole-containing compound that has garnered attention for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with dimethyl groups at the 1 and 3 positions, along with a ketone functional group. Its molecular formula is . The unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within the microorganisms.
- Antifungal Properties : Similar thiazole derivatives have shown antifungal effects, suggesting that this compound may also inhibit fungal growth through similar mechanisms.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism could involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways.
The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Interaction with Proteins : It can bind to proteins, altering their function and potentially leading to cell death in cancerous cells.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of this compound compared to related thiazole compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal | Structure | Similar thiazole ring; different substitution pattern. |
| Thiamine (Vitamin B1) | Structure | Contains a thiazole ring; essential nutrient with various biological roles. |
| Thiazole Derivatives | Structure | Known for antioxidant properties; potential in drug development. |
Case Studies
Recent studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the antibacterial activity against various bacterial strains using disc diffusion methods. Results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro tests using human cancer cell lines (e.g., HCT-116) demonstrated that the compound reduced cell viability significantly, suggesting potential as an anticancer agent. The IC50 values obtained were comparable to known chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
